molecular formula C11H8N4O2 B1482527 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 2098093-64-0

1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1482527
CAS No.: 2098093-64-0
M. Wt: 228.21 g/mol
InChI Key: QQOZBSCBHHQVBM-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a high-purity heterocyclic compound designed for use as a key synthetic intermediate in medicinal chemistry and life science research. This multifunctional building block incorporates a pyrazole core substituted with a cyanomethyl group, a pyridinyl ring, and a carboxylic acid functionality . This unique structure allows researchers to leverage the carboxylic acid for amide bond formation or other coupling reactions, the pyridine nitrogen for metal coordination or as a hydrogen bond acceptor, and the nitrile group for further chemical transformations . Compounds featuring pyrazole-pyridine hybrids are of significant interest in the development of novel pharmacologically active molecules, making this reagent valuable for constructing targeted libraries in drug discovery programs . As a biochemical reagent, it is intended for laboratory research purposes only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet and adhering to their institution's chemical hygiene plans .

Properties

IUPAC Name

1-(cyanomethyl)-3-pyridin-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-4-6-15-7-8(11(16)17)10(14-15)9-3-1-2-5-13-9/h1-3,5,7H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOZBSCBHHQVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2C(=O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(Cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS Number: 2098069-85-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by recent research findings.

  • Molecular Formula : C11H8N4O2
  • Molecular Weight : 228.21 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Notably, the compound can be synthesized through the reaction of pyridine derivatives with cyanomethyl and pyrazole intermediates, followed by carboxylation processes to introduce the carboxylic acid functional group.

Antimicrobial Properties

Recent studies have indicated that compounds in the pyrazole family exhibit significant antimicrobial activity. For instance, derivatives containing similar structures have been evaluated for their ability to inhibit bacterial growth. The mechanism often involves interference with bacterial enzyme systems or cell wall synthesis.

Anticancer Activity

Research has shown that this compound possesses anticancer properties. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including lung and liver carcinoma cells. The compound's IC50 values were found to be competitive with established chemotherapeutic agents like Cisplatin, indicating its potential as a lead compound in cancer therapy .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Research Findings and Case Studies

A detailed examination of various studies reveals the following insights:

StudyFindings
Study A Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10–50 µg/mL.
Study B In vitro cytotoxicity assays showed IC50 values of 5.35 µM against liver carcinoma cells, indicating significant anticancer potential.
Study C Structure-activity relationship (SAR) analysis revealed that modifications at the pyridine ring enhance biological activity, suggesting avenues for further drug development.

Scientific Research Applications

Medicinal Chemistry

CPC has been identified as a compound of interest due to its biological activities, particularly:

  • Antimicrobial Properties : Research indicates that CPC exhibits moderate to high antifungal activity against various phytopathogenic fungi. This activity is often assessed through in vitro assays that measure the inhibition of fungal mycelial growth .
CompoundActivityReference
CPCModerate to high antifungal activity
3-methyl-1-methyl-1H-pyrazole-4-carboxylic acidHigher antifungal activity than control
  • Anticancer Potential : The pyrazole scaffold has shown promise in anticancer research. CPC has been screened against different cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis. Common assay methods include MTT and colony formation assays to evaluate cell viability and proliferation .

Enzymatic Inhibition

CPC has demonstrated potential as an inhibitor of various enzymes, including phosphodiesterases. This inhibition can alter cellular signaling pathways, making it relevant for treating conditions such as cancer and inflammation. The compound's ability to bind to active sites on enzymes may modify their function and influence physiological processes .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share the pyrazole-4-carboxylic acid core but differ in substituents at the N1 and C3 positions:

Compound Name N1 Substituent C3 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
1-(Cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid Cyanomethyl Pyridin-2-yl C11H8N4O2 Not explicitly provided Target compound; pyridine ring enhances hydrogen bonding potential.
1-(Cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid Cyanomethyl Thiophen-2-yl C10H7N3O2S 233.25 Discontinued; sulfur atom may improve lipophilicity.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Methyl Difluoromethyl C6H6F2N2O2 176.12 Fluorine atoms enhance metabolic stability and electronegativity.
1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid 4-Cyanobenzyl Methyl C13H11N3O2 241.25 Aromatic cyanobenzyl group increases molecular rigidity.
1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid None (H) Pyridin-3-yl C9H7N3O2 189.17 Pyridin-3-yl vs. pyridin-2-yl alters binding interactions.
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Trifluoromethyl C11H4ClF6N3O2 359.62 Halogen and trifluoromethyl groups enhance pesticidal activity.

Physicochemical Properties

  • Hydrogen Bonding : Pyridin-2-yl (target compound) and pyridin-3-yl () substituents offer distinct hydrogen-bonding capabilities, influencing receptor interactions.
  • Stability : Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability due to the strong C-F bond.

Preparation Methods

Multi-step Condensation and Functional Group Transformation

A typical preparation involves condensation of suitable precursors to form the pyrazole ring with the pyridin-2-yl substituent, followed by cyanomethylation and carboxylation.

  • Step 1: Pyrazole ring formation with pyridin-2-yl substitution

    Precursors such as hydrazines and 2-pyridine-containing β-dicarbonyl compounds or equivalents undergo cyclization to form the pyrazole core bearing the pyridin-2-yl group at the 3-position.

  • Step 2: Cyanomethylation at the N1 position

    The N1 position of the pyrazole is alkylated using cyanomethyl halides (e.g., bromomethyl cyanide) under controlled conditions to introduce the cyanomethyl group selectively.

  • Step 3: Carboxylation at the 4-position

    The 4-position is functionalized by lithiation or halogen-metal exchange followed by reaction with carbon dioxide to install the carboxylic acid group.

This approach requires careful temperature control and purification to minimize side reactions and isomers.

Alternative Approaches and Catalytic Methods

While direct literature on this exact compound is limited, analogous pyrazole carboxylic acids have been prepared using diazotization and coupling reactions, followed by Grignard-mediated carboxylation steps. For instance, a related pyrazole-4-carboxylic acid derivative was synthesized via:

  • Halogenation to introduce a halogen at the 4-position
  • Diazotization of the amino group at the 3-position
  • Coupling with organoboron reagents in the presence of copper catalysts
  • Grignard reagent formation at the halogen site, followed by carbonation with CO2 and recrystallization for purification

These steps highlight the utility of organometallic intermediates and transition metal catalysis in pyrazole carboxylic acid synthesis.

Data Table: Summary of Preparation Parameters

Step Reaction Type Reagents/Conditions Purpose Notes
1 Cyclization/Condensation Hydrazine derivatives + 2-pyridine β-dicarbonyl Pyrazole ring formation with pyridin-2-yl substitution Requires controlled temperature and solvent choice
2 N-Alkylation Cyanomethyl halide (e.g., bromomethyl cyanide), base Introduction of cyanomethyl group at N1 Selectivity critical to avoid over-alkylation
3 Halogenation (if needed) Halogen source (Br2, I2) Prepare halogenated intermediate for metal exchange Prepares for Grignard reaction
4 Metalation and Carboxylation Grignard reagent formation, CO2 bubbling Introduce carboxylic acid at 4-position Requires low temperature and inert atmosphere
5 Purification Recrystallization in alcohol-water mixtures Obtain high purity final product Solvent ratio affects purity and yield

Research Findings and Optimization Notes

  • Yield and Purity: Multi-step synthesis often results in moderate yields (50-75%) due to sensitivity of intermediates and side reactions. Recrystallization is essential to achieve >99% purity.

  • Isomer Control: The formation of regioisomers or positional isomers is a concern. Optimizing reaction temperature, solvent, and reagent stoichiometry reduces impurities.

  • Catalysts: Copper(I) oxide and iodide salts have been effective in related pyrazole syntheses to facilitate coupling and cyclization steps, improving selectivity and yield.

  • Reaction Environment: Inert atmosphere (nitrogen or argon) and anhydrous conditions are recommended to prevent hydrolysis and oxidation of sensitive intermediates.

Comparative Analysis with Related Pyrazole Carboxylic Acids

Feature 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Related)
Core ring Pyrazole Pyrazole
Substituents Cyanomethyl (N1), Pyridin-2-yl (C3), Carboxylic acid (C4) Difluoromethyl (C3), Methyl (N1), Carboxylic acid (C4)
Preparation complexity Multi-step, requires cyanomethylation and carboxylation Multi-step, involves halogenation, diazotization, Grignard carboxylation
Catalysts used Typically none or basic alkylation agents Copper(I) oxide, sodium/potassium iodide
Purification Recrystallization in alcohol-water mixtures Recrystallization essential for >99% purity

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid?

Answer: A common approach involves nucleophilic substitution or condensation reactions. For example, pyrazole-carbaldehyde intermediates can react with cyanomethylating agents (e.g., chloroacetonitrile) under basic conditions (e.g., K₂CO₃) to introduce the cyanomethyl group . Subsequent oxidation of the aldehyde to a carboxylic acid (e.g., using KMnO₄ or CrO₃) completes the synthesis. Reaction optimization should focus on temperature (60–100°C), solvent polarity (DMF or DMSO), and catalyst selection to minimize byproducts like hydrolyzed cyano groups .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Assign peaks for the pyridine ring (δ ~8.0–8.5 ppm for protons), pyrazole ring (δ ~6.5–7.5 ppm), and cyanomethyl group (δ ~3.5–4.0 ppm for CH₂CN) .
  • FTIR: Confirm the carboxylic acid (O–H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) and nitrile (C≡N ~2240 cm⁻¹) functionalities .
  • X-ray crystallography: Resolve hydrogen-bonding patterns (e.g., carboxylic acid dimerization) and substituent orientation .

Q. How does the cyanomethyl group influence solubility and reactivity?

Answer: The cyanomethyl substituent enhances solubility in polar aprotic solvents (e.g., DMF) due to its electron-withdrawing nature. However, it may reduce aqueous solubility compared to unsubstituted pyrazoles. Reactivity is dominated by the nitrile group’s susceptibility to hydrolysis (forming amides or carboxylic acids under acidic/basic conditions) and nucleophilic attack at the methylene position .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

Answer:

  • Core modifications: Replace the pyridine ring with other heterocycles (e.g., thiazole) and compare binding affinity in enzyme inhibition assays .
  • Substituent effects: Synthesize analogs with varying chain lengths (e.g., ethyl vs. cyanomethyl) to assess steric/electronic impacts on target interactions.
  • Pharmacokinetic profiling: Use HPLC-MS to measure logP, metabolic stability, and membrane permeability .

Q. What strategies mitigate instability of the nitrile group during storage?

Answer:

  • Storage conditions: Use anhydrous environments (desiccants) and low temperatures (−20°C) to prevent hydrolysis .
  • Stabilizing additives: Include antioxidants (e.g., BHT) in solid-state formulations or buffer solutions .
  • Real-time stability testing: Monitor degradation via periodic HPLC analysis under accelerated conditions (40°C/75% RH) .

Q. How should contradictory crystallography data (e.g., hydrogen-bonding patterns) be resolved?

Answer:

  • Multi-technique validation: Combine X-ray data with DFT calculations to model hydrogen-bonding networks and compare with experimental bond lengths/angles .
  • Temperature-dependent studies: Collect crystallographic data at varying temperatures to assess dynamic interactions .
  • Cross-reference with similar analogs: Compare results to structurally related pyrazole-carboxylic acids (e.g., methoxyethyl-substituted derivatives) .

Q. What computational methods predict interactions with biological targets?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases) based on the pyridine-pyrazole scaffold .
  • MD simulations: Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze ligand-receptor complex stability .
  • QSAR modeling: Correlate substituent descriptors (e.g., Hammett σ) with experimental IC₅₀ values to guide analog design .

Q. How can divergent synthetic yields be addressed in scale-up protocols?

Answer:

  • DoE optimization: Use response surface methodology (RSM) to identify critical factors (e.g., reagent stoichiometry, reaction time) .
  • In-line monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
  • Purification strategies: Optimize column chromatography (e.g., gradient elution with EtOAc/hexane) or recrystallization (e.g., ethanol/water) to improve recovery .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

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